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Compound of Interest

Compound Name: IDO-IN-7

Cat. No.: B609430 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
IDO-IN-7, also known as the analogue of NLG919 and GDC-0919 (Navoximod), is a potent and

selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the

kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in

the tumor microenvironment. By inhibiting IDO1, IDO-IN-7 and its analogues aim to restore

anti-tumor immunity, making them promising candidates for cancer immunotherapy, both as

monotherapy and in combination with other checkpoint inhibitors or chemotherapy. This

technical guide provides a comprehensive overview of the preclinical research on IDO-IN-7 and

its closely related analogues, presenting key quantitative data, detailed experimental protocols,

and visualizations of relevant biological pathways and workflows.

Data Presentation
Table 1: In Vitro Potency of IDO-IN-7 and its Analogues
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Compound
Name

Assay Type
Cell
Line/Enzym
e Source

Parameter Value (nM)
Reference(s
)

IDO-IN-7
IDO1

Inhibition

Recombinant

Human IDO1
IC50 38 [1]

NLG919
IDO1

Inhibition
HeLa Cells IC50 83.37 ± 9.59

NLG919
IDO1

Inhibition

Enzyme-

based
IC50 44.56 ± 7.17

Navoximod

(NLG919)

IDO Pathway

Inhibition
Cell-free Ki 7 [2]

Navoximod

(NLG919)

IDO Pathway

Inhibition
Cell-free EC50 75 [2]

Navoximod

(NLG919)

T-cell

Suppression

Assay

Human

monocyte-

derived DCs

in allogeneic

MLR

ED50 80 [3]

Navoximod

(NLG919)

Antigen-

specific T-cell

Suppression

Assay

Mouse DCs

from tumor-

draining

lymph nodes

(OT-I)

ED50 120 [3]

Table 2: In Vivo Efficacy of NLG919 in Murine B16-F10
Melanoma Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.amsbio.com/ido-immune-pathway/
https://www.researchgate.net/figure/Summary-of-pharmacokinetic-parameters-of-navoximod-following-oral-and-IV-administration_tbl1_332373997
https://www.researchgate.net/figure/Summary-of-pharmacokinetic-parameters-of-navoximod-following-oral-and-IV-administration_tbl1_332373997
https://www.medchemexpress.com/Navoximod.html
https://www.medchemexpress.com/Navoximod.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Dosing
Tumor Growth
Inhibition

Key Findings Reference(s)

NLG919

(monotherapy)
100 mg/kg

Dose-dependent

suppression

Maximum

efficacy at 100

mg/kg.

NLG919 +

Paclitaxel

NLG919 (100

mg/kg),

Paclitaxel

(various

regimens)

Synergistic

antitumor effects

Increased CD3+,

CD8+, and CD4+

T cells;

decreased

CD4+CD25+

Tregs in tumors.

NLG919 + pmel-

1 T-cell vaccine
Not specified

~95% reduction

in tumor volume

Markedly

enhanced anti-

tumor responses.

[2]

Table 3: Pharmacokinetic Parameters of Navoximod
(GDC-0919) in Preclinical Species and Humans
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Specie
s

Admini
stratio
n

Dose
Tmax
(h)

Cmax
(ng/mL
)

AUC
(h*ng/
mL)

Half-
life (h)

Bioava
ilabilit
y (%)

Refere
nce(s)

Mouse Oral
Single

dose

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

>70 [3]

Rat

Oral

([14C]-

navoxi

mod)

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

[4]

Dog

Oral

([14C]-

navoxi

mod)

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

Not

specifie

d

[4]

Human Oral
200 mg

tablet
~1

Not

specifie

d

Not

specifie

d

~11 55.5 [5][6]

Human IV 5 mg -

Not

specifie

d

Not

specifie

d

~12.6 - [6]

Experimental Protocols
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This protocol is adapted from methodologies used to assess the potency of IDO1 inhibitors in a

cellular context.

1. Cell Culture and Seeding:

Culture human cervical cancer HeLa cells in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Seed HeLa cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture
medium and incubate overnight.
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2. Compound Treatment and IDO1 Induction:

Prepare serial dilutions of IDO-IN-7 or its analogues in culture medium.
Add the compound dilutions to the respective wells.
Induce IDO1 expression by adding recombinant human IFN-γ to each well to a final
concentration of 50 ng/mL.

3. Incubation and Kynurenine Measurement:

Incubate the plates for 48 hours at 37°C.
After incubation, centrifuge the plates and collect 150 µL of the supernatant from each well.
To measure kynurenine concentration, add 100 µL of 6.1 N trichloroacetic acid to each
supernatant sample, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-
formylkynurenine to kynurenine.
Centrifuge to pellet proteins and transfer the supernatant to a new plate.
Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)
to each sample.
Measure the absorbance at 490 nm. A standard curve of known kynurenine concentrations is
used for quantification.

Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of IDO-IN-7 to restore T-cell proliferation in an

immunosuppressive environment created by IDO1-expressing dendritic cells (DCs).

1. Generation of Monocyte-Derived DCs:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
Enrich for monocytes (CD14+) and culture them with GM-CSF and IL-4 for 5-7 days to
differentiate them into immature DCs.
Induce IDO1 expression in DCs by treating with IFN-γ.

2. Allogeneic T-Cell Proliferation:

Isolate T-cells from a different donor (allogeneic).
Co-culture the IDO1-expressing DCs with the allogeneic T-cells in the presence of varying
concentrations of IDO-IN-7.
Assess T-cell proliferation after 5-7 days using methods such as [3H]-thymidine incorporation
or CFSE dilution by flow cytometry.
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In Vivo B16-F10 Melanoma Model
This model is used to evaluate the anti-tumor efficacy of IDO-IN-7 analogues, alone or in

combination with other therapies.

1. Cell Culture and Implantation:

Culture murine B16-F10 melanoma cells in appropriate media.
Subcutaneously inject a suspension of B16-F10 cells (e.g., 5 x 10^5 cells in PBS) into the
flank of C57BL/6 mice.

2. Treatment Regimen:

Once tumors are palpable and have reached a certain volume (e.g., 50-100 mm³),
randomize the mice into treatment groups.
Prepare IDO-IN-7/NLG919 for oral administration (e.g., dissolved in a suitable vehicle).
Administer the compound orally at the desired dose (e.g., 100 mg/kg) daily or as per the
study design.
For combination studies, co-administer other agents like paclitaxel via an appropriate route
(e.g., intravenous injection).

3. Efficacy Evaluation:

Monitor tumor volume regularly using calipers.
At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of
kynurenine and tryptophan levels).

Mandatory Visualization
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Caption: IDO1 Signaling Pathway and Mechanism of Action of IDO-IN-7.
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Caption: Preclinical Experimental Workflow for IDO-IN-7 Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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